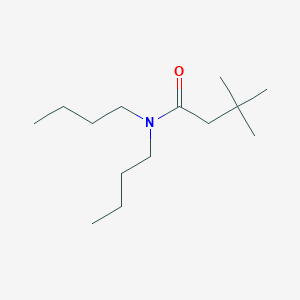![molecular formula C18H21ClN2O B4713061 N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4713061.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea, also known as CPPU, is a plant growth regulator that has been widely used in agriculture to enhance fruit set, fruit size, and yield. CPPU belongs to the family of substituted phenylureas and has a unique chemical structure that allows it to interact with plant hormones and promote cell division.
Mecanismo De Acción
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea acts as a cytokinin-like substance that promotes cell division and differentiation in plants. It interacts with plant hormones, such as auxins and gibberellins, to regulate growth and development. This compound also affects the expression of genes involved in cell cycle regulation and cell wall metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on plants. It promotes the accumulation of carbohydrates, proteins, and amino acids in fruits, which can improve their nutritional value. This compound also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help plants tolerate stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea has several advantages for lab experiments, such as its stability, solubility, and low toxicity. It can be easily applied to plants through foliar spray or irrigation, and its effects can be measured within a short period of time. However, this compound has limitations, such as its high cost and potential environmental risks, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea. One area of interest is its potential use in organic agriculture, where it could be used as an alternative to synthetic growth regulators. Another area of research is the development of new this compound derivatives with improved properties, such as increased stability and lower toxicity. Additionally, more studies are needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit set and yield in a variety of crops, including grapes, apples, kiwifruit, and tomatoes. This compound has also been used to improve the quality of fruits, such as increasing sugar content and reducing acidity.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-4-16(14-6-8-15(19)9-7-14)20-18(22)21-17-10-5-12(2)11-13(17)3/h5-11,16H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWERNJXPOEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(mesitylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4712981.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4712984.png)
![4-(4-methylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4712987.png)
![4-fluoro-N-{[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4713005.png)
![4-fluoro-N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4713008.png)
![2-(diethylamino)ethyl 4-{[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4713013.png)
![methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4713020.png)
![2-bromo-N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4713022.png)
![2-[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4713028.png)
![5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4713033.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4713039.png)

![4-[6-(3-chlorophenoxy)hexyl]morpholine](/img/structure/B4713048.png)